molecular formula C17H20FN B12285524 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine

1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine

Cat. No.: B12285524
M. Wt: 257.34 g/mol
InChI Key: MJIXRSWLVFUMCB-UHFFFAOYSA-N
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Description

1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine is an organic compound with the molecular formula C17H20FN This compound is characterized by the presence of a fluorine atom, a methyl group, and two phenyl groups attached to a butan-2-amine backbone

Preparation Methods

The synthesis of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with hydrogen fluoride to introduce the fluorine atom . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and phenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-fluoro-3-methyl-1,1-diphenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIXRSWLVFUMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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